molecular formula C10H18O3 B15306585 Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate

Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate

Cat. No.: B15306585
M. Wt: 186.25 g/mol
InChI Key: ALNISZMNKBCWPQ-IUCAKERBSA-N
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Description

Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring with a hydroxyl group and a propanoate ester group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate typically involves the esterification of 3-hydroxycyclohexanepropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxycyclohexylpropanoate: Similar structure but lacks the racemic mixture.

    Ethyl 3-hydroxycyclohexylpropanoate: Similar structure with an ethyl ester group instead of a methyl ester.

    Cyclohexanepropanoic acid: The parent acid without esterification.

Uniqueness

Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is unique due to its racemic mixture, which provides a combination of stereoisomers. This racemic nature can lead to different biological activities and interactions compared to its non-racemic counterparts .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-[(1S,3S)-3-hydroxycyclohexyl]propanoate

InChI

InChI=1S/C10H18O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1

InChI Key

ALNISZMNKBCWPQ-IUCAKERBSA-N

Isomeric SMILES

COC(=O)CC[C@@H]1CCC[C@@H](C1)O

Canonical SMILES

COC(=O)CCC1CCCC(C1)O

Origin of Product

United States

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